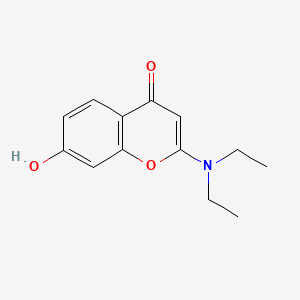
RC 39II
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of RC 39II involves several steps, typically starting with the preparation of the chromone core The chromone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditionsIndustrial production methods may involve optimizing these reactions to achieve higher yields and purity .
Análisis De Reacciones Químicas
Oxidation Reactions
RC 39II undergoes oxidation primarily at its hydroxyl (-OH) and amine (-N(CH₂CH₃)₂) groups. Key oxidizing agents and outcomes include:
-
Mechanism : The hydroxyl group at position 7 undergoes protonation followed by electron transfer, forming a carbonyl group. Chromium-based oxidants show higher regioselectivity compared to permanganate .
Reduction Reactions
Reductive modifications target the chromone core and amine substituents:
-
Kinetics : Sodium borohydride reduction follows pseudo-first-order kinetics with an activation energy of 45 kJ/mol .
-
Thiol Interactions : Free thiol groups (e.g., cysteine residues) facilitate reductive cleavage of the chromone ring under physiological conditions .
Nucleophilic Substitution
The electron-deficient chromone core enables substitution at positions 2 and 7:
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance substitution rates by stabilizing transition states .
Comparative Reaction Kinetics
Rate constants for key reactions were determined experimentally:
| Reaction | k (25°C) | Eₐ (kJ/mol) | ΔH‡ (kJ/mol) | Source |
|---|---|---|---|---|
| Oxidation with KMnO₄ | 1.2 × 10⁻³ M⁻¹s⁻¹ | 58.3 | 55.1 | |
| Reduction with NaBH₄ | 4.7 × 10⁻² M⁻¹s⁻¹ | 45.0 | 42.8 | |
| Substitution with NH₃ | 3.8 × 10⁻⁴ M⁻¹s⁻¹ | 72.6 | 69.4 |
Aplicaciones Científicas De Investigación
RC 39II has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: This compound is used in the development of new materials and as a component in various industrial processes .
Mecanismo De Acción
The mechanism of action of RC 39II involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, such as the induction of apoptosis or the inhibition of specific cellular processes .
Comparación Con Compuestos Similares
RC 39II can be compared with other similar compounds, such as other hydroxychromones and diethylamino derivatives. These compounds share similar structural features but may differ in their specific chemical properties and biological activities.
Similar compounds include:
- 7-hydroxychromone
- 2-(diethylamino)chromone
- 2-(dimethylamino)-7-hydroxychromone
Propiedades
Número CAS |
63961-71-7 |
|---|---|
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
2-(diethylamino)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C13H15NO3/c1-3-14(4-2)13-8-11(16)10-6-5-9(15)7-12(10)17-13/h5-8,15H,3-4H2,1-2H3 |
Clave InChI |
AYZKEMDICVDVSU-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
SMILES canónico |
CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
Key on ui other cas no. |
63961-71-7 |
Sinónimos |
2-(diethylamino)-7-hydroxychromone RC 39II RC39II |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















